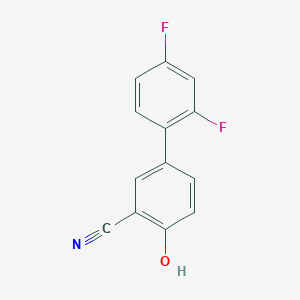

2-Cyano-4-(2,4-difluorophenyl)phenol

Description

2-Cyano-4-(2,4-difluorophenyl)phenol is a substituted phenol derivative characterized by a cyano (-CN) group at the 2-position and a 2,4-difluorophenyl moiety at the 4-position of the phenolic ring. For example, diflunisal—a related compound—is synthesized via Kolbe–Schmitt carboxylation of 4-(2,4-difluorophenyl)phenol . Extending this method, the cyano group in this compound could be introduced via nucleophilic substitution or cyanation of a halogenated precursor.

The molecular formula of this compound is inferred as C₁₃H₇F₂NO, with a molecular weight of 235.20 g/mol. Key functional groups include:

- Phenolic -OH: Imparts acidity and hydrogen-bonding capability.

- 2,4-Difluorophenyl group: Increases lipophilicity and may influence bioactivity.

Structural characterization techniques such as IR spectroscopy would reveal absorption bands for -CN (~2200–2250 cm⁻¹) and -OH (~3150–3400 cm⁻¹), distinguishing it from non-cyano analogs .

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNGCGUDGWKZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684726 | |

| Record name | 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86111-57-1 | |

| Record name | 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2,4-difluorophenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzonitrile and phenol.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Cyano-4-(2,4-difluorophenyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,4-difluorophenyl)phenol involves its interaction with specific molecular targets. The cyano and difluorophenyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)phenol

- Molecular Formula : C₁₂H₈F₂O

- Molecular Weight : 206.19 g/mol

- Key Differences: Lacks the cyano group at the 2-position.

- Synthesis : Produced via demethylation of 4-(2,4-difluorophenyl)anisole using hydrogen iodide, as in the synthesis of diflunisal .

- Bioactivity: The 2,4-difluorophenyl group is associated with enhanced antibacterial activity in quinolones like tosufloxacin and trovafloxacin .

3-(2,4-Difluorophenyl)phenol

- Molecular Formula : C₁₂H₈F₂O

- Molecular Weight : 206.19 g/mol

- Key Differences : Positional isomer with the difluorophenyl group at the 3-position instead of the 4-position.

- Physicochemical Properties: Similar lipophilicity to 4-(2,4-difluorophenyl)phenol but altered steric effects due to substituent placement .

2-Cyano-4-(3-cyano-2-fluorophenyl)phenol

2-Cyano-4-(4-methylphenyl)phenol

Comparative Analysis Table

Biological Activity

2-Cyano-4-(2,4-difluorophenyl)phenol, with the CAS number 86111-57-1, is an aromatic compound characterized by a cyano group and difluorophenyl substituents. Its unique chemical structure has drawn attention for potential biological applications, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

Key features include:

- A cyano group that enhances reactivity.

- Difluorophenyl groups that may influence biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study assessing its effects on various cancer cell lines, it was found to inhibit cell proliferation significantly:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.0 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, indicating a potential pathway for therapeutic development in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The cyano group may facilitate binding to active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : The difluorophenyl moiety enhances lipophilicity, potentially allowing better membrane penetration and receptor interaction.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cytotoxic effects.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

- A study published in Journal of Medicinal Chemistry explored its use as a lead compound for developing novel anticancer drugs, demonstrating promising results in preclinical models .

- Another investigation focused on its antimicrobial properties, revealing effective inhibition against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.